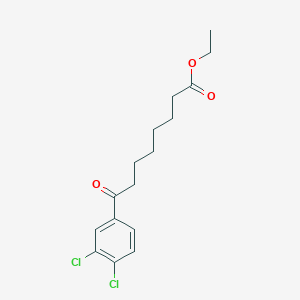

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate

Description

Historical Context and Development

The development of this compound emerged from the broader historical evolution of organochlorine chemistry and ester synthesis methodologies that gained prominence in the mid-to-late twentieth century. The compound's synthesis represents a convergence of several important chemical developments, including advances in Friedel-Crafts acylation reactions for introducing aromatic ketone functionalities and the refinement of esterification techniques for creating stable ethyl ester derivatives. The historical significance of this compound is rooted in the systematic exploration of dichlorinated aromatic systems, which began in earnest during the 1960s and 1970s as researchers sought to understand the electronic effects of multiple halogen substituents on aromatic reactivity and biological activity.

The synthetic approach to this compound typically involves the esterification of the corresponding carboxylic acid with ethanol, employing acid catalysts such as sulfuric acid under controlled conditions. This methodology represents an evolution from earlier, more harsh synthetic procedures to modern, efficient protocols that can be implemented in industrial settings using continuous flow reactors to enhance yield and product purity. The development of this compound also reflects the growing interest in creating libraries of structurally related molecules for systematic biological evaluation, particularly in the context of drug discovery programs targeting specific protein families or cellular pathways.

Historical records indicate that the compound was first catalogued in chemical databases in 2008, with subsequent modifications to its characterization data occurring as recently as 2025. This timeline suggests a relatively recent emergence in the chemical literature, coinciding with advances in analytical techniques that have enabled more precise structural characterization and property determination. The compound's CAS registry number 898776-80-2 was assigned as part of the systematic effort to catalogue and classify new chemical entities for research and potential commercial applications.

Significance in β-Keto Ester Chemistry

This compound occupies a unique position within beta-keto ester chemistry due to its extended carbon chain and specific substitution pattern that differentiates it from more commonly studied acetoacetate derivatives. The compound's structure embodies the fundamental characteristics of beta-keto esters while introducing additional complexity through its dichlorinated aromatic system and extended aliphatic backbone. This structural complexity has made it an important model compound for understanding the reactivity patterns and synthetic transformations available to beta-keto ester systems under various reaction conditions.

Recent advances in beta-keto ester transesterification have highlighted the importance of compounds like this compound in developing environmentally sustainable synthetic methodologies. The compound serves as both a substrate and a product in various transesterification reactions, providing insights into the mechanistic pathways and catalyst requirements for efficient ester exchange processes. These studies have demonstrated that the presence of electron-withdrawing chlorine substituents on the aromatic ring significantly influences the reactivity of the beta-keto ester functionality, leading to altered reaction kinetics and product distributions compared to unsubstituted analogs.

The significance of this compound in beta-keto ester chemistry extends to its role in palladium-catalyzed transformations, where the compound can undergo decarboxylation-allylation reactions to generate complex molecular frameworks. Research has shown that beta-keto esters with extended carbon chains and aromatic substitution patterns exhibit distinct reactivity profiles in these palladium-mediated processes, offering new synthetic routes to functionalized ketones and related structures. The compound's behavior in these reactions provides valuable insights into the electronic and steric factors that govern palladium enolate formation and subsequent transformations.

Furthermore, the compound has contributed to understanding the antimicrobial and cytotoxic properties associated with beta-keto ester frameworks. Studies examining the biological activity of structurally related beta-keto esters have revealed that the presence of dichlorinated aromatic systems can significantly enhance biological potency, making this compound an important reference compound for structure-activity relationship studies in this chemical class.

Classification within Aryl Oxoalkanoate Esters

This compound belongs to the specialized class of aryl oxoalkanoate esters, which are characterized by the presence of an aromatic ketone functionality linked to an alkanoate ester chain. This classification places the compound within a broader family of molecules that exhibit diverse biological and chemical properties depending on the specific substitution patterns on both the aromatic ring and the alkanoate chain. The 3,4-dichloro substitution pattern on the phenyl ring represents a particularly important structural motif within this class, as it provides a balance between electronic activation and steric accessibility that is crucial for many chemical and biological interactions.

Within the aryl oxoalkanoate ester classification, this compound is distinguished by its eight-carbon chain length, which places it in the medium-chain category of these compounds. This chain length is significant because it provides sufficient flexibility for conformational changes while maintaining a relatively rigid overall structure that can engage in specific intermolecular interactions. Comparative studies with related compounds such as ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate have revealed that the electronic properties of the aromatic substituents significantly influence the compound's chemical behavior and potential biological activity.

The classification of this compound within aryl oxoalkanoate esters is further refined by its specific molecular weight of 331.2 grams per mole and molecular formula of C16H20Cl2O3. These physical parameters place the compound in a size range that is conducive to membrane permeability and protein binding interactions, making it a valuable member of this chemical class for biological research applications. The presence of three oxygen atoms in the molecular structure, distributed between the ketone and ester functionalities, provides multiple sites for hydrogen bonding and polar interactions that are characteristic of this compound class.

Table 1: Structural and Physical Properties of this compound

Table 2: Comparative Analysis with Related Aryl Oxoalkanoate Esters

The structural diversity within the aryl oxoalkanoate ester class is exemplified by the existence of positional isomers such as ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate, which shares the same molecular formula and molecular weight but exhibits different chemical and biological properties due to the altered chlorine substitution pattern. This structural relationship highlights the importance of precise substitution patterns in determining the properties of compounds within this classification and underscores the specific significance of the 3,4-dichloro arrangement in this compound.

Propriétés

IUPAC Name |

ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-10-13(17)14(18)11-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGSYFLJJZAOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645692 | |

| Record name | Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-80-2 | |

| Record name | Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate typically involves the esterification of 8-(3,4-dichlorophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives, especially at the carbonyl group.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can bind to hydrophobic pockets in proteins, while the ester and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Key Comparisons:

- Substituent Effects: Electron-Withdrawing Groups (Cl): The 3,4-dichlorophenyl group enhances electrophilicity and oxidative stability compared to methoxy (electron-donating) or methyl (neutral) analogs. This may increase binding affinity in biological targets (e.g., BD 1008’s sigma receptor activity ). Methoxy vs. Methyl: Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate likely exhibits greater solubility in polar solvents than the dichloro or dimethyl analogs, as seen in safety protocols requiring inhalation precautions . Methyl groups, as in Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, enhance lipophilicity, favoring membrane penetration in agrochemicals .

- Agrochemicals: The dichloro motif in chlozolinate (a pesticide) implies possible pesticidal activity, though the ester backbone differences may alter target specificity .

- Toxicity and Safety: Chlorinated compounds generally exhibit higher toxicity than methoxy or methyl analogs. For example, BD 1008 and BD 1047 are dihydrobromide salts with noted handling precautions , while dimethoxy analogs require specific first-aid measures for inhalation .

Research Findings and Data Gaps

- Physical Properties: Limited data exist for the target compound’s melting point, solubility, or stability. By analogy, dichlorophenyl derivatives typically have higher melting points than methyl analogs due to stronger intermolecular forces.

- Synthetic Routes: Potential methods may mirror those for dimethoxy or dimethyl analogs, such as Friedel-Crafts acylation or esterification of pre-functionalized phenyl precursors.

- Biological Activity : The dichlorophenyl group’s role in sigma receptor binding (BD 1008 ) suggests possible CNS applications, but empirical studies are needed.

Activité Biologique

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its effects, particularly in the fields of cancer treatment and antimicrobial properties.

- Chemical Formula : C16H20Cl2O

- Molecular Weight : 331.24 g/mol

- CAS Number : 898776-80-2

- Purity : Typically around 97% .

Synthesis

The synthesis of this compound generally involves the esterification of the corresponding acid with ethanol, using an acid catalyst such as sulfuric acid. This process can be optimized in industrial settings using continuous flow reactors to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound interacts with specific molecular targets, potentially modulating pathways involved in cell survival and death. It may inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression .

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis markers in cancer cell lines, suggesting its potential as a therapeutic agent against tumors .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest it may inhibit the growth of certain bacterial strains:

- Mechanism : The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.

- Research Findings : In laboratory settings, it showed effective inhibition against gram-positive bacteria, although further studies are needed to fully elucidate its spectrum of activity.

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | C16H19ClO | Moderate anticancer | Lacks dichloro substitution |

| Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | C16H19ClO | Low antimicrobial | Different chlorine position affects binding |

| Ethyl 8-(3-bromophenyl)-8-oxooctanoate | C16H19BrO | Variable activity | Bromine alters electronic properties |

This table illustrates how structural variations influence biological activities.

Q & A

Q. What are the optimal synthetic routes for Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves esterification of 8-(3,4-dichlorophenyl)-8-oxooctanoic acid with ethanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Key parameters include:

- Catalyst selection : Acidic catalysts improve esterification efficiency by protonating the carbonyl group.

- Temperature control : Reflux (~78°C for ethanol) ensures complete conversion while minimizing side reactions.

- Scalability : Continuous flow reactors enhance reproducibility and purity in industrial-scale synthesis .

Purification often employs column chromatography or recrystallization. Yield optimization requires balancing stoichiometric ratios and reaction time.

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity by identifying peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for OCH), dichlorophenyl protons (δ ~7.3–7.8 ppm), and ketone carbonyl (δ ~208 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 359.09 for CHClO).

- IR Spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1680 cm (ketone C=O) confirm functional groups .

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions compared to analogs?

Methodological Answer: The electron-withdrawing Cl groups at the 3,4-positions increase electrophilicity of the phenyl ring, enhancing reactivity in electrophilic substitution (e.g., nitration). Comparative studies with analogs show:

- Oxidation : The ketone group undergoes oxidation to carboxylic acids using KMnO/H but requires controlled conditions to avoid over-oxidation of the dichlorophenyl ring .

- Substitution : Steric hindrance from Cl atoms slows meta-substitution, favoring para-directing effects in nitration or halogenation. Kinetic studies using HPLC can quantify reaction rates .

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

Methodological Answer: Discrepancies often arise from assay-specific variables. Mitigation strategies include:

- Standardized protocols : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and solvent controls (DMSO ≤0.1%).

- Dose-response curves : IC/EC values should be validated across multiple replicates.

- Mechanistic validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding affinity. For example, the dichlorophenyl moiety may interact with hydrophobic enzyme pockets, as seen in legumain inhibition studies .

Q. What experimental approaches are recommended for structure-activity relationship (SAR) studies of analogs with modified substituents?

Methodological Answer:

- Variable substituent libraries : Synthesize analogs with halogen (F, Br), alkyl (methyl, ethyl), or methoxy groups at the 3,4-positions.

- Biological testing : Compare IC values in enzyme inhibition assays (e.g., cholinesterase) to quantify substituent effects.

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes, while Hammett plots correlate electronic effects (σ values) with activity. For example, 3,4-dichloro analogs show higher logP and binding affinity than 4-fluoro derivatives .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.

- Waste disposal : Chlorinated byproducts require neutralization before disposal according to EPA guidelines.

- Toxicity screening : Acute toxicity (LD) should be assessed in rodent models, with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) as preliminary screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.